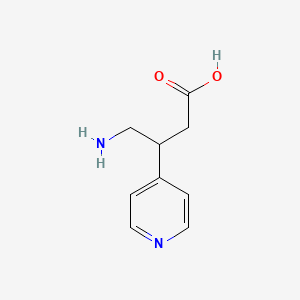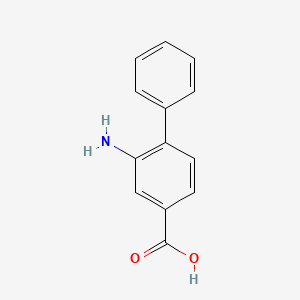![molecular formula C5H2Br2N2S B13545377 5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
5,7-Dibromoimidazo[4,3-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoimidazo[4,3-b][1,3]thiazole is a heterocyclic compound that contains both bromine and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a brominated carbonyl compound. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of brominated intermediates to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoimidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5,7-Dibromoimidazo[4,3-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and antitumor activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of various functional materials, including dyes and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromoimidazo[4,3-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of certain enzymes, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s bromine atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,3-b][1,3]thiazole: The parent compound without bromine substitution.
5-Bromoimidazo[4,3-b][1,3]thiazole: A mono-brominated derivative.
7-Bromoimidazo[4,3-b][1,3]thiazole: Another mono-brominated derivative.
Uniqueness
5,7-Dibromoimidazo[4,3-b][1,3]thiazole is unique due to the presence of two bromine atoms at positions 5 and 7, which significantly enhances its reactivity and biological activity compared to its mono-brominated and non-brominated counterparts. This dual bromination allows for more versatile chemical modifications and potentially greater therapeutic efficacy .
Properties
Molecular Formula |
C5H2Br2N2S |
|---|---|
Molecular Weight |
281.96 g/mol |
IUPAC Name |
5,7-dibromoimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H2Br2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H |
InChI Key |
XONJQWXYPFMMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(N=C(N21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


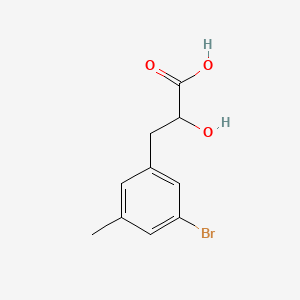

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)

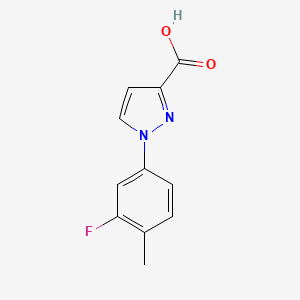

amine](/img/structure/B13545351.png)
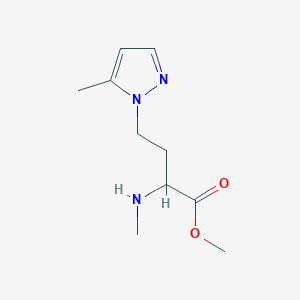
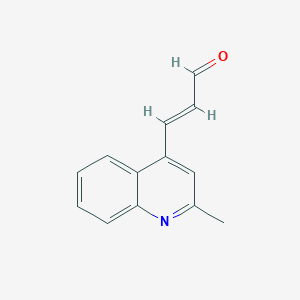
![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
